molecular formula C5H9N3O B14679893 2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine CAS No. 38568-26-2

2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine

Cat. No.: B14679893
CAS No.: 38568-26-2
M. Wt: 127.14 g/mol
InChI Key: RMAJHGIYRPCZLV-UHFFFAOYSA-N
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Description

2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine is a heterocyclic compound that features an oxazole ring with an imino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-2-methylpropanenitrile with formamide under acidic conditions can lead to the formation of the desired oxazole ring . Another method involves the use of cyanamides and nitriles in the presence of a gold(I)-catalyst to achieve oxidative annulation, resulting in the formation of 5-amino-1,3-oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The imino group and methyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The oxazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Aminorex: 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine

    Pemoline: 2-amino-5-phenyl-1,3-oxazol-4(5H)-one

    Cyclazodone: 2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one

Uniqueness

2-Imino-5,5-dimethyl-2,5-dihydro-1,3-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imino group and two methyl groups differentiates it from other oxazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

CAS No.

38568-26-2

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-imino-5,5-dimethyl-1,3-oxazol-4-amine

InChI

InChI=1S/C5H9N3O/c1-5(2)3(6)8-4(7)9-5/h1-2H3,(H3,6,7,8)

InChI Key

RMAJHGIYRPCZLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(=N)O1)N)C

Origin of Product

United States

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